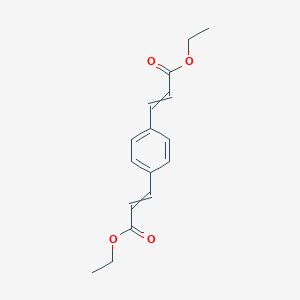

1,4-Phenylenediacrylic Acid Diethyl Ester

Description

BenchChem offers high-quality 1,4-Phenylenediacrylic Acid Diethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylenediacrylic Acid Diethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGWZBFQWUBYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038838 | |

| Record name | 1,4-Bis(2-ethoxycarbonylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-28-7 | |

| Record name | 1,1′-Diethyl 3,3′-(1,4-phenylene)bis[2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl p-benzenediacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2-ethoxycarbonylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,3'-(1,4-phenylene)bisacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Determination of Molecular Weight and Molar Mass for Diethyl p-Phenylenediacrylate

Abstract: This technical guide provides a detailed, first-principles approach to the calculation of molecular weight and molar mass for the compound diethyl p-phenylenediacrylate. Intended for researchers and professionals in the fields of chemistry and drug development, this document moves beyond simple recitation of values to explain the fundamental concepts and procedural logic underpinning these crucial calculations. We will dissect the chemical formula, utilize standard atomic weights, and present a self-validating protocol to ensure accuracy. The guide clarifies the important distinction between molecular weight and molar mass, concepts that are numerically equivalent but conceptually distinct and vital for precision in experimental design and data analysis.

Part 1: Foundational Principles: Molecular Weight vs. Molar Mass

In chemical and pharmaceutical sciences, precision in measurement is paramount. The terms "molecular weight" and "molar mass" are often used interchangeably in casual conversation, yet they represent different physical concepts.[1] Understanding this distinction is the first step toward robust scientific practice.

Defining Molecular Weight

Molecular weight (MW) is the mass of a single molecule of a substance.[2][3] It is expressed in atomic mass units (amu), or the more modern unified atomic mass unit (u).[4] The atomic mass unit is defined as 1/12th the mass of a single, unbound atom of carbon-12 in its nuclear and electronic ground state.[4] This is a relative scale that allows for the precise expression of the mass of individual molecules.

Defining Molar Mass

Molar mass (MM) is a macroscopic concept, defined as the mass of one mole of a substance.[2][5] A mole represents Avogadro's number (approximately 6.022 x 10²³) of particles (atoms, molecules, ions, etc.).[5][6] The unit for molar mass is grams per mole ( g/mol ), which is directly applicable to laboratory work where substances are weighed in grams.[2][3]

The key insight is that while the units and scales differ, the numerical value of a substance's molecular weight in amu is identical to its molar mass in g/mol .[2][3][7] This equivalence is foundational for converting between the microscopic scale of molecules and the macroscopic scale of laboratory experiments.

Part 2: Calculation Protocol for Diethyl p-Phenylenediacrylate

This section provides a detailed, step-by-step methodology for calculating the molecular weight and molar mass of diethyl p-phenylenediacrylate. The protocol is designed to be self-validating by clearly showing how the final value is derived from internationally accepted standard atomic weights.

Compound Identification and Formula

The first and most critical step is to correctly identify the molecular formula of the compound.

-

Compound Name: Diethyl p-phenylenediacrylate

This formula tells us that a single molecule of diethyl p-phenylenediacrylate contains 16 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.

Standard Atomic Weights

The calculation relies on the standard atomic weights of the constituent elements. These values are weighted averages of the masses of an element's naturally occurring isotopes.[13]

Step-by-Step Calculation

The overall molecular weight is the sum of the atomic weights of all atoms in the molecule.[21][22][23]

-

Calculate the total mass of Carbon:

-

Multiply the atomic weight of Carbon by the number of Carbon atoms.

-

12.011 u/atom × 16 atoms = 192.176 u

-

-

Calculate the total mass of Hydrogen:

-

Multiply the atomic weight of Hydrogen by the number of Hydrogen atoms.

-

1.008 u/atom × 18 atoms = 18.144 u

-

-

Calculate the total mass of Oxygen:

-

Multiply the atomic weight of Oxygen by the number of Oxygen atoms.

-

15.999 u/atom × 4 atoms = 63.996 u

-

-

Sum the component masses to find the Molecular Weight:

-

192.176 u (from C) + 18.144 u (from H) + 63.996 u (from O) = 274.316 u

-

Derivation of Molar Mass

Based on the direct numerical relationship between molecular weight and molar mass, the molar mass is determined.

-

Molecular Weight: 274.316 u (often rounded to 274.32 u)

-

Molar Mass: 274.316 g/mol (often rounded to 274.32 g/mol )[8][10]

Part 3: Data Summary and Visualization

For clarity and quick reference, the calculation data is summarized below.

Tabulated Calculation Data

| Element | Symbol | Quantity of Atoms | Standard Atomic Weight (u) | Total Mass Contribution (u) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 274.316 |

Calculation Workflow Diagram

The logical flow of the calculation process, from initial inputs to final outputs, is illustrated below.

Caption: Logical workflow for calculating molecular weight and molar mass.

Conclusion

The molecular weight of diethyl p-phenylenediacrylate is 274.316 u , and its molar mass is 274.316 g/mol . This guide has demonstrated a transparent and reproducible method for arriving at these values, grounded in the compound's verified molecular formula and the standard atomic weights of its constituent elements. For the practicing scientist, adhering to this detailed methodology ensures accuracy in stoichiometric calculations, preparation of solutions of known molarity, and interpretation of analytical data, thereby upholding the principles of scientific integrity in the laboratory.

References

- CK-12 Foundation. (n.d.). Is there a distinction between molar mass and molecular weight?

- Fiveable. (n.d.). Oxygen Atom Weight Definition - AP Chemistry Key Term.

-

Quora. (2011, January 5). What is the atomic weight of hydrogen? Retrieved from [Link]

- GSRS. (n.d.). DIETHYL P-PHENYLENEDIACRYLATE.

-

Reddit. (2021, June 12). What is the difference between molar mass and molecular weight? r/chemhelp. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

-

Reddit. (2020, November 7). What's the difference between molecular weight and molar mass? r/chemistry. Retrieved from [Link]

-

wikiHow. (n.d.). How to Calculate Molecular Weight. Retrieved from [Link]

-

BYJU'S. (n.d.). Difference Between Molar mass and Molecular mass. Retrieved from [Link]

-

Quora. (2015, August 20). What is the difference between molecular weight and molar mass? Retrieved from [Link]

-

Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

-

Quora. (2022, May 26). How is molecular weight calculated? Retrieved from [Link]

-

Westfield State University. (n.d.). nglos324 - oxygen. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

-

Britannica. (2026, January 13). Oxygen. Retrieved from [Link]

-

Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

-

PubChem. (n.d.). Carbon. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

-

Khan Academy. (n.d.). Worked example: Calculating Molecular weight. Retrieved from [Link]

-

BYJU'S. (n.d.). Molecular Weight Formula. Retrieved from [Link]

-

Drugfuture.com. (n.d.). DIETHYL P-PHENYLENEDIACRYLATE. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. ck12.org [ck12.org]

- 3. reddit.com [reddit.com]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Diethyl p-phenylenediacrylate | CymitQuimica [cymitquimica.com]

- 9. Diethyl 1,4-Phenylenediacrylate | 17088-28-7 | TCI AMERICA [tcichemicals.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. 23746-57-8|Diethyl 3,3'-(1,4-phenylene)(2E,2'E)-diacrylate|BLD Pharm [bldpharm.com]

- 12. DIETHYL P-PHENYLENEDIACRYLATE [drugfuture.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. quora.com [quora.com]

- 15. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Hydrogen - Wikipedia [en.wikipedia.org]

- 17. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. fiveable.me [fiveable.me]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 21. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 22. quora.com [quora.com]

- 23. Khan Academy [en.khanacademy.org]

thermodynamic stability of phenylenediacrylic acid esters

An In-Depth Technical Guide to the Thermodynamic Stability of Phenylenediacrylic Acid Esters

Abstract

Phenylenediacrylic acid (PDA) esters are a versatile class of molecules whose utility in advanced materials, liquid crystals, and pharmaceutical formulations is intrinsically linked to their thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the stability of these compounds. We will explore the foundational principles governing their stability, delve into the primary degradation pathways, and provide detailed, field-proven protocols for their empirical assessment using core analytical techniques. This document is structured to deliver not just procedural steps, but the causal logic behind experimental design, ensuring a robust and self-validating approach to stability analysis.

Introduction: The Structural Significance of Phenylenediacrylic Acid Esters

Phenylenediacrylic acid esters are characterized by a central benzene ring disubstituted with acrylic acid ester functionalities. The inherent rigidity of the aromatic core combined with the conjugated system of the diacrylate arms imparts unique photochemical and physical properties, including the ability to form liquid crystalline phases and undergo photoreactions to form oligomers or polymers.[1][2] However, the thermodynamic stability of these esters is not monolithic; it is profoundly influenced by the isomeric arrangement of the functional groups on the phenyl ring.

The substitution pattern—ortho (1,2-), meta (1,3-), or para (1,4-)—dictates the molecule's symmetry, polarity, and capacity for efficient crystal packing. These structural nuances directly impact key thermodynamic parameters such as melting point and decomposition temperature, which are critical indicators of stability. A molecule that packs more efficiently into a crystal lattice, such as the highly symmetric para-isomer, generally requires more energy to disrupt its solid state, leading to higher observed thermal stability.[3] This guide will provide the tools to dissect these structure-stability relationships.

Figure 1: Logical relationship between positional isomerism and expected thermodynamic stability.

Foundational Principles & Degradation Pathways

The stability of a chemical compound is a measure of its resistance to decomposition under a given set of conditions. For PDA esters, the primary environmental stresses are heat, light, and chemical agents (e.g., water), leading to distinct degradation pathways.

Key Degradation Pathways for PDA Esters:

-

Thermal Degradation: At elevated temperatures, molecules gain sufficient vibrational energy to induce homolytic cleavage of covalent bonds. For esters, the bonds adjacent to the carbonyl group are often susceptible, initiating a free-radical chain reaction that leads to fragmentation of the molecule.[4] This is an irreversible process that defines the upper temperature limit for the material's use.

-

Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by acidic or basic conditions. The presence of ester groups makes the polymer susceptible to hydrolysis.[5]

-

Photodegradation: The extended π-conjugated system in PDA esters makes them efficient absorbers of ultraviolet (UV) light. This absorbed energy can excite the molecule to a higher energy state, leading to photochemical reactions such as isomerization (cis-trans) or [2+2] cycloadditions, which result in the formation of dimers and oligomers.[1] This is a critical consideration for any application involving exposure to sunlight or other UV sources.

Figure 2: Core degradation pathways for phenylenediacrylic acid esters under various stresses.

An Integrated Workflow for Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-faceted analytical approach. No single technique can provide a complete picture. We advocate for an integrated workflow combining thermal analysis and chromatography. This approach ensures that both physical transformations (melting, decomposition) and chemical changes (formation of degradants) are accurately characterized.

Figure 3: Integrated workflow for the comprehensive stability assessment of PDA esters.

Experimental Protocols & Data Interpretation

This section details the standard operating procedures for the core analytical techniques used in stability assessment. The causality behind key parameters is explained to empower the researcher to adapt these methods as needed.

Thermal Analysis: TGA and DSC

Thermal analysis techniques are the cornerstone of assessing thermodynamic stability.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It directly identifies the temperature at which the material begins to decompose and volatilize.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine the melting point (Tₘ) and the enthalpy of fusion (ΔH), which reflect the energy required to break the crystal lattice structure.

Objective: To determine the onset decomposition temperature (Tₑ) and the temperature of maximum mass loss rate.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the PDA ester into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert), at a flow rate of 50 mL/min. Causality: An inert atmosphere is used to study intrinsic thermal decomposition without the influence of oxidative processes.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3] Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tₑ), often defined as the temperature at which 5% mass loss occurs.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition.

-

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔH).

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of the PDA ester into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert), at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point at 10 °C/min. This step removes the sample's prior thermal history.

-

Cool: Cool the sample at 10 °C/min back to 25 °C.

-

Second Heat: Ramp again from 25 °C to the upper temperature at 10 °C/min. Causality: The second heating scan provides data on the intrinsic thermal properties of the material, free from artifacts of its initial crystallization or processing.

-

-

-

Data Analysis (from the second heating scan):

-

Identify the endothermic peak corresponding to melting.

-

The Melting Point (Tₘ) is typically taken as the peak temperature of the endotherm.

-

The Enthalpy of Fusion (ΔH) is calculated by integrating the area under the melting peak (in J/g).

-

While specific experimental data for all PDA ester isomers is sparse in the literature, we can construct an illustrative table based on established principles of chemical stability. The highly symmetric para-isomer is expected to exhibit the most efficient crystal packing, leading to the highest melting point and greatest thermal stability. The less symmetric ortho- and meta-isomers are expected to have lower values.

| Isomer | Expected Tₘ (°C) | Expected ΔH (J/g) | Expected Tₑ (5% Mass Loss, °C) | Rationale |

| ortho-PDA Diethyl Ester | 120 - 140 | 110 - 130 | ~280 | Steric hindrance between adjacent ester groups disrupts planar packing. |

| meta-PDA Diethyl Ester | 140 - 160 | 130 - 150 | ~300 | Asymmetric structure leads to less efficient crystal packing than the para-isomer. |

| para-PDA Diethyl Ester | > 200 | > 160 | ~350 | High molecular symmetry allows for very efficient, stable crystal lattice formation. |

Note: The values in this table are illustrative estimates to demonstrate expected trends and are not based on specific experimental results for these exact molecules.

Chemical Purity and Degradation by HPLC

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For stability studies, it is used to determine the initial purity of the PDA ester and to quantify the formation of degradation products over time or after stress testing.

Objective: To assess the purity of PDA ester isomers and detect potential degradants.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column is a standard choice for reversed-phase chromatography, effectively separating nonpolar to moderately polar compounds like PDA esters.

-

Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA is an ion-pairing agent that sharpens peaks for acidic analytes.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 242 nm, based on related structures).

-

-

Sample Preparation:

-

Prepare a stock solution of the PDA ester sample at 1 mg/mL in acetonitrile.

-

Dilute this stock to create working standards and test samples (e.g., 0.1 mg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

Start at 50% B, hold for 2 minutes.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 50% B and equilibrate for 5 minutes before the next injection.

-

Causality: A gradient elution is necessary to first elute more polar degradation products (like the diacid) before eluting the less polar parent ester, ensuring good separation within a reasonable timeframe.

-

-

-

Data Analysis:

-

Integrate the peak area of the main PDA ester peak and any impurity/degradant peaks.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

For forced degradation studies, compare the chromatogram of the stressed sample to that of a control to identify and quantify new peaks corresponding to degradation products.

-

Conclusion

The is a complex but predictable function of their molecular architecture. Positional isomerism is the dominant factor, with the high symmetry of para-isomers conferring superior thermal stability due to efficient crystal packing. A rigorous assessment of this stability is not achievable with a single method; it demands an integrated analytical workflow. By combining the strengths of TGA for determining decomposition limits, DSC for characterizing solid-state stability, and HPLC for monitoring chemical purity, researchers can build a comprehensive and reliable stability profile. This knowledge is paramount for the rational design of novel materials and the development of robust formulations, ensuring that products meet the stringent performance and safety standards required in their intended applications.

References

-

Diab, M., El-Sonbati, A., Al-Halawany, M. and Bader, D. (2012) Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Open Journal of Polymer Chemistry, 2, 14-20. ([Link])

-

Zhao, M., et al. (2014) Kinetics of non-isothermal decomposition of cinnamic acid. Russian Journal of Physical Chemistry A, 88, 1082-1087. ([Link])

-

Cyberlipid. HPLC analysis. ([Link])

-

Ferreira, M., et al. (2018). Isomeric Column-Forming Esters and Imides with Varying Curvatures of the Aromatic Plane. Chemistry, 24(9), 2214-2223. ([Link])

-

ResearchGate. Preparation and Properties of p-phenylenediacrylic Acid Derivatives. ([Link])

-

Otsu, T., et al. (2024). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Chemical Science. ([Link])

-

Macavei, K., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. ([Link])

-

Scilit. Photochemical Process of P-Phenylenediacrylic Acid Monoesters in the Crystal and Monolayer/Multilayer. ([Link])

-

RSC Publishing. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. ([Link])

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. ([Link])

-

PubChem. 3,3'-(p-Phenylene)diacrylic acid. ([Link])

-

PubChem. 1,4-Phenylenediacrylic acid. ([Link])

-

Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. ([Link])

-

Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. ([Link])

-

ResearchGate. Crystal structures of 2,5-diazido-1,4-phenylene diacetate and 2,5-diazido-1,4-phenylene dibutyrate. ([Link])

-

MDPI. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. ([Link])

-

RSC Publishing. Analytical Methods. ([Link])

-

ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ([Link])

-

NIH. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. ([Link])

-

SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. ([Link])

-

NIH. The effect of isomerism on the thermotropic behavior of C18 diunsaturated fatty acids. ([Link])

-

NIH. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. ([Link])

Sources

An In-depth Technical Guide to the Topochemical Reactions of Diethyl 1,4-Phenylenediacrylate

A Historical and Mechanistic Exploration of a Cornerstone in Solid-State Photochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The topochemical photodimerization and polymerization of diethyl 1,4-phenylenediacrylate stands as a landmark system in the fields of solid-state chemistry and crystal engineering. The study of this deceptively simple molecule has provided profound insights into the principles governing reactions in the crystalline state, where the packing arrangement of molecules dictates the stereochemistry and architecture of the product. This technical guide delves into the history, mechanistic underpinnings, and experimental considerations of topochemical reactions involving diethyl 1,4-phenylenediacrylate, offering a comprehensive resource for researchers and professionals working at the intersection of organic chemistry, materials science, and crystallography. While foundational principles are well-established, this guide also highlights the ongoing quest for precise control over solid-state reactivity, a pursuit with significant implications for the rational design of novel materials and pharmaceuticals.

Introduction: The Dawn of Topochemistry and the Significance of Diethyl 1,4-Phenylenediacrylate

The concept of "topochemistry," first introduced by Kohlschütter in 1919, describes chemical reactions where the reactivity of a molecule is controlled by its local environment within a crystal lattice. This principle implies that the three-dimensional arrangement of molecules in the solid state can pre-ordain the outcome of a reaction, often with a level of stereospecificity and regioselectivity unattainable in solution.

It was the pioneering work of Gerhard Schmidt and his colleagues in the 1960s on the photodimerization of cinnamic acids that laid the systematic foundation for the field of topochemistry.[1][2][3] Their meticulous crystallographic studies revealed a crucial correlation: the stereochemistry of the cyclobutane product formed upon UV irradiation was directly determined by the packing of the cinnamic acid molecules in the crystal. This led to the formulation of Schmidt's rules for [2+2] photocycloaddition, a set of geometric criteria based on the distance and orientation of the reacting double bonds.

Within this context, diethyl 1,4-phenylenediacrylate (p-PDA) emerged as a molecule of significant interest. Its bifunctional nature, possessing two reactive carbon-carbon double bonds, opened the door to not only dimerization but also to the fascinating possibility of topochemical polymerization. The rigid phenylene spacer ensures a degree of molecular alignment, making it an ideal candidate for studying the principles of crystal engineering, a discipline focused on the rational design of crystalline solids with desired properties and functionalities.[4][5][6] The study of p-PDA has been instrumental in advancing our understanding of how intermolecular interactions can be harnessed to guide the course of a chemical reaction in the solid state.

The Historical Trajectory: Key Discoveries and Influential Figures

The story of diethyl 1,4-phenylenediacrylate's role in topochemistry is intrinsically linked to the broader development of the field. Following Schmidt's foundational work, researchers began to explore a wider range of photoactive molecules in the crystalline state.

The ultimate goal in the topochemical polymerization of p-PDA and its derivatives is the synthesis of poly(p-phenylenevinylene) (PPV), a highly important class of conjugated polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices.[4][7] The topochemical approach offers the potential for creating highly crystalline and stereoregular PPV, which can lead to enhanced electronic properties.

Mechanistic Principles: The Dictates of the Crystal Lattice

The topochemical behavior of diethyl 1,4-phenylenediacrylate is governed by the principles of [2+2] photocycloaddition. For a reaction to occur in the solid state, the reacting double bonds of adjacent molecules must be positioned in close proximity and with a suitable orientation.

Schmidt's Criteria for [2+2] Photocycloaddition:

-

Parallelism: The reacting double bonds must be parallel to each other.

-

Proximity: The distance between the centers of the reacting double bonds should be less than approximately 4.2 Å.

The specific packing arrangement of p-PDA molecules in the crystal, known as its polymorphic form, will determine whether these criteria are met and, consequently, the outcome of the photoreaction. Different polymorphs can lead to different products, or in some cases, be photochemically inert.

dot

Caption: Logical workflow of a topochemical reaction.

The stereochemistry of the resulting cyclobutane ring is also dictated by the crystal packing. For example, a head-to-head arrangement of the acrylate moieties will lead to a different isomer than a head-to-tail arrangement.

Polymorphism: The Key to Controlling Reactivity

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical factor in the topochemistry of diethyl 1,4-phenylenediacrylate. Different polymorphs will exhibit distinct packing arrangements, leading to variations in their photoreactivity.

Hypothetical Polymorphs and Their Reactivity:

To illustrate the principle, one can envision hypothetical scenarios:

-

α-Form (Photoreactive): In this polymorph, the p-PDA molecules are packed in a parallel and displaced manner, bringing the double bonds of adjacent molecules within the reactive distance (< 4.2 Å). Upon UV irradiation, this form would undergo [2+2] cycloaddition to yield a specific stereoisomer of the cyclobutane dimer.

-

β-Form (Polymerizable): In this crystalline form, the molecules are arranged in a head-to-tail fashion, allowing for the stepwise formation of polymer chains through repeated [2+2] cycloadditions. This would be a single-crystal-to-single-crystal transformation, where the monomer crystal is converted into a polymer crystal.

-

γ-Form (Photostable): In this polymorph, the molecules might be packed in a herringbone or other arrangement where the double bonds are too far apart or improperly oriented for reaction. This form would be considered photochemically inert under topochemical conditions.

Experimental Methodologies

The study of topochemical reactions of diethyl 1,4-phenylenediacrylate involves a combination of synthetic chemistry, crystallography, and photochemistry.

Synthesis of Diethyl 1,4-Phenylenediacrylate

The synthesis of diethyl 1,4-phenylenediacrylate is typically achieved through a standard condensation reaction, such as the Horner-Wadsworth-Emmons reaction, between terephthalaldehyde and a suitable phosphonate ylide.

dot

Caption: Experimental workflow for the synthesis of diethyl 1,4-phenylenediacrylate.

Crystallization of Different Polymorphs

Obtaining different polymorphic forms is often a matter of carefully controlling the crystallization conditions. Key parameters include:

-

Solvent: The polarity and hydrogen bonding capability of the solvent can influence the molecular conformation and subsequent packing.

-

Temperature: The rate of cooling and the temperature at which crystallization occurs can favor the formation of different polymorphs.

-

Supersaturation: The degree of supersaturation can affect the nucleation and growth of different crystal forms.

Protocol for Polymorph Screening:

-

Dissolve a known amount of purified diethyl 1,4-phenylenediacrylate in a variety of solvents (e.g., ethanol, ethyl acetate, hexane, toluene) at an elevated temperature to ensure complete dissolution.

-

Allow the solutions to cool slowly to room temperature.

-

For solutions that do not yield crystals, induce crystallization by scratching the inside of the vial or by adding a seed crystal (if available).

-

Alternatively, employ techniques such as vapor diffusion or solvent evaporation to promote slow crystallization.

-

Isolate the resulting crystals by filtration and dry them under vacuum.

-

Analyze the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify different polymorphic forms.

Photochemical Reaction

The topochemical reaction is typically carried out by irradiating the crystalline sample with UV light of an appropriate wavelength.

Protocol for Solid-State Photoreaction:

-

Place a thin layer of the crystalline diethyl 1,4-phenylenediacrylate (a specific polymorph) on a glass slide or in a quartz cuvette.

-

Irradiate the sample with a UV lamp (e.g., a mercury lamp with a filter to select the desired wavelength) for a specified period.

-

Monitor the progress of the reaction by techniques such as UV-Vis spectroscopy (disappearance of the reactant's absorption band) or infrared spectroscopy (changes in the C=C stretching vibration).

-

Isolate and purify the photoproduct for characterization.

Characterization of Photoproducts

The structure and properties of the photoproducts are determined using a variety of analytical techniques:

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the photoproduct, confirming the stereochemistry of the cyclobutane ring or the structure of the polymer chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the photoproduct in solution (if soluble).

-

Mass Spectrometry: To confirm the molecular weight of the dimer or the repeating unit of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of any polymeric products.

Data Presentation

Due to the lack of specific experimental data in the public domain for the topochemical reactions of diethyl 1,4-phenylenediacrylate, a quantitative data table cannot be provided. However, a template for such a table is presented below to guide researchers in their own investigations.

| Polymorph | Crystal System | Space Group | Cell Parameters (a, b, c, α, β, γ) | C=C Distance (Å) | Photoproduct | Quantum Yield |

| α | e.g., Monoclinic | e.g., P2₁/c | [Values] | [Value < 4.2] | e.g., syn-dimer | [Value] |

| β | e.g., Orthorhombic | e.g., Pna2₁ | [Values] | [Value < 4.2] | Polymer | [Value] |

| γ | e.g., Triclinic | e.g., P-1 | [Values] | [Value > 4.2] | No Reaction | 0 |

Conclusion and Future Perspectives

The study of topochemical reactions involving diethyl 1,4-phenylenediacrylate has been instrumental in shaping our understanding of solid-state reactivity. The principles of crystal engineering, born from these early investigations, are now widely applied in the design of functional materials, including pharmaceuticals with improved bioavailability and organic electronics with enhanced performance.

While the foundational concepts are well-established, the field continues to evolve. The precise prediction and control of polymorphism remain significant challenges. The development of new crystallographic techniques and computational modeling methods will be crucial in advancing our ability to design and synthesize crystalline materials that undergo specific and efficient topochemical transformations. The legacy of diethyl 1,4-phenylenediacrylate serves as a constant reminder of the power of the crystalline state to orchestrate chemical reactions with unparalleled elegance and precision.

References

Sources

- 1. motokura.org [motokura.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl p-phenylenediacrylate | CymitQuimica [cymitquimica.com]

- 6. Diethyl 4-(2,4-dichloro-phen-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photosalient [2 + 2] photodimerization in metal chloride-templated organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Protocol for the Solid-State Photopolymerization of Diethyl 1,4-Phenylenediacrylate

Introduction: Harnessing Crystalline Order for Precision Polymer Synthesis

Photopolymerization, a process that uses light to initiate and propagate polymerization reactions, offers remarkable advantages over traditional thermal methods, including rapid curing, spatial and temporal control, and energy efficiency, often in solvent-free conditions.[1][2] A fascinating subset of this field is solid-state photopolymerization, where monomer molecules are pre-organized in a crystal lattice. This crystalline arrangement can act as a template, directing the reaction pathway with high precision—a concept known as topochemical polymerization.[3] Such reactions can yield highly crystalline, stereoregular polymers with unique properties that are inaccessible through solution or melt polymerization.[3]

This application note provides a comprehensive protocol for the solid-state photopolymerization of diethyl 1,4-phenylenediacrylate (DEPA). This monomer undergoes a [2+2] cycloaddition reaction in the crystalline state, a process often referred to as "four-center type photopolymerization".[4] The resulting polymer features a cyclobutane ring in the backbone, leading to a rigid and thermally stable material. We will detail the synthesis of the DEPA monomer, the critical process of growing suitable crystals, the photopolymerization procedure, and subsequent characterization of the resulting polymer. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are interested in creating novel, highly ordered polymeric structures.

The Principle: Topochemical [2+2] Cycloaddition

The success of the solid-state polymerization of DEPA is fundamentally dependent on the crystal packing of the monomer. According to Schmidt's topochemical postulates for [2+2] photocycloaddition, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å) for the reaction to occur. When DEPA molecules crystallize, they can adopt a packing arrangement that perfectly pre-organizes the vinyl groups for polymerization upon UV irradiation.

The reaction proceeds as follows:

-

Photoexcitation: A photon of appropriate energy (in the UV range) is absorbed by a C=C double bond in the acrylate group of a DEPA molecule within the crystal.

-

Cycloaddition: The excited-state molecule reacts with a neighboring, suitably aligned DEPA molecule, forming a cyclobutane ring.

-

Chain Propagation: This process repeats along a stack of monomer molecules in the crystal, creating a linear polymer chain with a highly ordered structure that reflects the initial crystalline arrangement.

This templating effect of the crystal lattice obviates the need for a solvent and can lead to extremely rapid and efficient polymerization.[5][6]

Experimental Protocol

This protocol is divided into four main stages: monomer synthesis, crystal growth, photopolymerization, and polymer characterization.

Materials and Equipment

| Reagents and Materials | Supplier & Grade | Purpose |

| Hydroquinone | Sigma-Aldrich, ≥99% | Starting material |

| Acryloyl chloride | Sigma-Aldrich, 98% | Acrylating agent |

| Triethylamine (TEA) | Sigma-Aldrich, ≥99.5% | HCl scavenger |

| Dichloromethane (DCM) | Sigma-Aldrich, anhydrous, ≥99.8% | Reaction solvent |

| Toluene | Sigma-Aldrich, anhydrous, ≥99.8% | Crystallization solvent |

| Hexane | Sigma-Aldrich, anhydrous, ≥99.5% | Crystallization co-solvent |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Sigma-Aldrich, 99% | Optional photoinitiator |

| Magnesium Sulfate (MgSO₄) | Sigma-Aldrich, anhydrous | Drying agent |

| Equipment | Description/Specification |

| Three-neck round-bottom flask | 250 mL, with magnetic stirrer |

| Addition funnel | 100 mL |

| UV Lamp | Medium-pressure mercury lamp or 365 nm UV LED array |

| Glass Petri Dish or Quartz Plates | For holding the crystalline sample during irradiation |

| Fourier-Transform Infrared (FTIR) Spectrometer | For monitoring reaction conversion |

| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural characterization of monomer and polymer |

| Differential Scanning Calorimeter (DSC) | For thermal analysis (Tg, Tm) |

| X-ray Diffractometer (XRD) | For analyzing crystal structure |

| Schlenk line | For handling anhydrous reagents |

Stage 1: Synthesis of Diethyl 1,4-Phenylenediacrylate (DEPA) Monomer

This synthesis involves the esterification of hydroquinone with acryloyl chloride.

Procedure:

-

Set up a 250 mL three-neck flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Place the flask in an ice bath (0 °C).

-

Add hydroquinone (e.g., 5.5 g, 50 mmol) and anhydrous dichloromethane (100 mL) to the flask.

-

Add triethylamine (e.g., 15.3 mL, 110 mmol) to the flask. Stir the mixture under a nitrogen atmosphere until the hydroquinone is fully dissolved.

-

Dissolve acryloyl chloride (e.g., 9.0 mL, 110 mmol) in 40 mL of anhydrous DCM and add this solution to the addition funnel.

-

Add the acryloyl chloride solution dropwise to the reaction flask over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

-

The crude product is a white solid. Recrystallize from a toluene/hexane mixture to obtain pure DEPA monomer as white, needle-like crystals.

-

Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Stage 2: Crystal Growth for Topochemical Reaction

The quality of the monomer crystals is paramount for successful solid-state polymerization. The goal is to obtain well-ordered, single crystals.

Procedure:

-

Dissolve the purified DEPA monomer in a minimal amount of hot toluene.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.

-

For even slower crystallization, place the saturated solution in a container that is insulated or within a larger beaker of hot water that is allowed to cool to room temperature over several hours.

-

Once crystals have formed, collect them by filtration and wash with a small amount of cold hexane.

-

Dry the crystals under vacuum at room temperature. The crystals should be handled gently to avoid introducing defects.

Stage 3: Solid-State Photopolymerization

The polymerization is initiated by exposing the DEPA crystals to UV radiation. This can be done with or without a photoinitiator. Often, for highly reactive topochemical systems, an initiator is not required.

Procedure:

-

Spread a thin, even layer of the DEPA crystals onto a quartz plate or a glass petri dish.

-

Place the sample under a UV lamp (e.g., a medium-pressure mercury lamp or a 365 nm LED array). The distance between the lamp and the sample should be controlled to regulate the light intensity.

-

Irradiate the crystals for a predetermined time (e.g., ranging from 30 minutes to several hours). The progress of the polymerization can be monitored ex-situ by taking small samples at different time points.

-

Monitoring: The polymerization can be tracked by observing the disappearance of the acrylate C=C stretching vibration (typically around 1635 cm⁻¹) in the FTIR spectrum.

-

After irradiation, the resulting polymer should be a solid, often retaining the shape of the original crystals.

A Note on Photoinitiators: While many topochemical reactions proceed without an initiator, incorporating one can sometimes increase the reaction rate.[7][8] If desired, a small amount (e.g., 0.1-0.5 wt%) of a photoinitiator like DMPA can be co-crystallized with the monomer. However, this may disrupt the crystal lattice and should be tested empirically. Photoinitiators are compounds that decompose into reactive radical species upon light absorption, which then activate the polymerization.[9][10]

Stage 4: Polymer Characterization

After polymerization, it is essential to characterize the resulting material to confirm its structure and properties.

| Technique | Purpose and Expected Results |

| FTIR Spectroscopy | To confirm the polymerization. Look for the significant reduction or complete disappearance of the peak at ~1635 cm⁻¹ (C=C stretch) and the C-H vinyl peak at ~810 cm⁻¹. |

| ¹H NMR Spectroscopy | To analyze the polymer structure. The vinyl protons (δ ~5.8-6.5 ppm) of the monomer should be absent. New peaks corresponding to the protons on the cyclobutane ring will appear in the aliphatic region (δ ~3.5-4.5 ppm). Due to the insolubility of the polymer, solid-state NMR might be required. |

| X-ray Diffraction (XRD) | To assess the crystallinity of the polymer. A highly topochemical reaction should yield a crystalline polymer, and the XRD pattern will show sharp diffraction peaks. |

| Differential Scanning Calorimetry (DSC) | To determine the thermal properties, such as the glass transition temperature (Tg) and melting point (Tm). The resulting rigid polymer is expected to have a high Tg. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

Caption: Experimental workflow from monomer synthesis to polymer characterization.

Caption: Schematic of the four-center type polymerization mechanism.

Conclusion and Outlook

The solid-state photopolymerization of diethyl 1,4-phenylenediacrylate provides an elegant and efficient route to producing highly ordered, crystalline polymers. The key to this process lies in the precise pre-organization of monomer units within the crystal lattice, which acts as a template to guide the reaction. This solvent-free, "green" technology approach is not only fundamentally interesting but also holds potential for applications where high thermal stability and structural precision are required, such as in advanced coatings, specialized optical materials, and microelectronics.[1][11] By carefully controlling the crystallization and irradiation conditions, researchers can tailor the properties of the resulting polymers for a variety of advanced applications.

References

- Fiveable. (n.d.). Photopolymerization reactions and applications | Photochemistry Class Notes.

- liftchem. (n.d.). An overview of Photoinitiators.

- Zhang, Y. S., et al. (2022).

- TCI AMERICA. (n.d.). Photopolymerization Initiators.

- Wikipedia. (n.d.). Photopolymer.

- Berchtold, K. A., et al. (2009). Rapid Solid-State Photopolymerization of Cyclic Acetal-Containing Acrylates. Macromolecules, 42(7), 2433–2437.

- ResearchGate. (n.d.). Examples of applications of photopolymers.

- Nagamatsu, T., & Meng, X. (2011). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. International Journal of Molecular Sciences, 12(11), 7558-7581.

- Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing. ACS Applied Polymer Materials, 1(4), 593-611.

- Jinan Future chemical Co.,Ltd. (2024). Types of photoinitiators and their applications.

- Lalevée, J., & Fouassier, J. P. (2021). Backgrounds in Photopolymerization Reactions: A Short Overview. Wiley-VCH.

- Sigma-Aldrich. (n.d.). Photoinitiators.

- Ensslin, J., et al. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 6(5), 1373-1402.

- Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.

- Wegner, G. (1977). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry, 49(4), 443-454.

- ResearchGate. (n.d.). Synthesis and characterization of poly (phenyl methacrylates).

- ResearchGate. (n.d.). (a) Two-step topochemical 1,4-polymerization of bis(diacetylene)-based....

- ResearchGate. (n.d.). Synthesis of diethyl 1,4....

- Zhang, J., et al. (2019). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. Polymer Chemistry, 10(44), 6005-6013.

- ResearchGate. (n.d.). Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate.

- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- Polysciences. (n.d.). 1,4-Phenylene diacrylate-, ≥ 95%.

- ResearchGate. (n.d.). (PDF) Topochemical Polymerization in Phenylalanine Anchored Chiral Diacetylenes for Chiroptical Properties and Tunable Thermo-, Halo-, Solvatochromism.

- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine synthesis.

- PubMed. (2009). Rapid Solid-State Photopolymerization of Cyclic Acetal-Containing Acrylates.

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. staff.ulsu.ru [staff.ulsu.ru]

- 4. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Solid-State Photopolymerization of Cyclic Acetal-Containing Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Solid-State Photopolymerization of Cyclic Acetal-Containing Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. liftchem.com [liftchem.com]

- 8. Photopolymerization Initiators | TCI AMERICA [tcichemicals.com]

- 9. Photopolymer - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. polysciences.com [polysciences.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Photoreactive Diethyl 1,4-Phenylenediacrylate

Topic: Optimizing Recrystallization Solvents for Diethyl 1,4-Phenylenediacrylate (DEP) CAS: 17088-28-7 Support Tier: Level 3 (Method Development & Troubleshooting)

Core Technical Directive

The Critical Constraint: Diethyl 1,4-phenylenediacrylate (DEP) is a classic topochemical monomer . Unlike standard organic purification, the crystal lattice you grow determines the molecule's reactivity.

DEP undergoes a [2+2] photocycloaddition in the solid state upon exposure to UV/visible light. This reaction is strictly lattice-controlled (Schmidt’s Topochemical Postulates). If you select the wrong solvent, you may grow a polymorph where the alkene double bonds are too far apart (> 4.2 Å) to react, rendering your material useless for photopolymerization applications. Conversely, exposure to light during crystallization will lock impurities into the forming polymer matrix.

Golden Rule: All protocols below must be performed under amber light ( > 500 nm cutoff) or in a dark room.

Solvent Optimization Strategy

The Solubility-Stability Paradox

You need a solvent that dissolves DEP at elevated temperatures but excludes it upon cooling. However, DEP is an ester with conjugated double bonds, making it susceptible to:

-

Thermal Polymerization: Occurs if boiling point is too high (> 80°C).

-

Hydrolysis: Occurs in wet protic solvents if pH is not neutral.

-

Oiling Out: Occurs if the solvent is too polar (hydrophobic effect).

Recommended Solvent Systems

Based on topochemical crystal engineering principles for phenylenediacrylates, the following systems are validated for high-purity, photoreactive crystal growth.

| Solvent System | Ratio (v/v) | Crystallization Method | Resulting Morphology | Risk Factor |

| Ethanol (Abs.) | 100% | Slow Cooling | Pale Yellow Plates/Needles | Low (Standard) |

| Ethyl Acetate / Hexane | 1:3 to 1:5 | Vapor Diffusion or Layering | High-Quality Single Crystals | Medium (Flammability) |

| Acetone / Water | 4:1 | Anti-solvent Precipitation | Microcrystalline Powder | High (Hydrolysis risk) |

| Toluene | 100% | Evaporation | Large Prisms | High (Solvent inclusion) |

Expert Insight: For maximum photoreactivity (topochemical polymerization), Ethanol is the gold standard. It typically yields the

-form (stacking axis ~4.0 Å), which is highly reactive. Toluene often yields the-form (stacking axis > 4.7 Å), which is photostable (non-reactive).

Standard Operating Procedure (SOP): The "Dark Room" Protocol

Objective: Purify DEP > 99% while maintaining photoreactive polymorph integrity.

Workflow Visualization

The following diagram outlines the critical decision pathways for the purification process.

Caption: Logical workflow for DEP recrystallization, highlighting critical decision points for solubility and phase separation.

Step-by-Step Methodology

-

Preparation:

-

Wrap all flasks in aluminum foil or use amber glassware.

-

Ensure all solvents are anhydrous (water promotes ester hydrolysis).

-

-

Dissolution:

-

Suspend crude DEP in Ethanol (10 mL/g) .

-

Heat gently to 60°C. Do not reflux vigorously.

-

Checkpoint: If the solution is cloudy, it likely contains pre-polymerized oligomers (insoluble). Perform a hot filtration through a 0.45 µm PTFE filter.

-

-

Crystallization:

-

Allow the filtrate to cool to room temperature naturally (approx. 20-30 mins).

-

Transfer to a 4°C fridge for 12 hours.

-

Warning: Do not shock-cool in dry ice; this creates amorphous material with low photoreactivity.

-

-

Isolation:

-

Filter crystals using a Buchner funnel (foil-wrapped).

-

Wash with cold (-20°C) Hexane to remove surface impurities.

-

Dry under vacuum at room temperature . Heat drying > 50°C can initiate thermal crosslinking.

-

Troubleshooting & FAQs

Q1: My solution turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solute comes out of solution at a temperature above its melting point, or the solvent is too polar. The Fix:

-

Re-heat the mixture until the oil redissolves.

-

Add a "co-solvent" that is slightly less polar (e.g., add 10% Toluene or more Ethanol).

-

Seed the solution: Add a tiny crystal of pure DEP to the solution when it is slightly supersaturated. This provides a nucleation template, bypassing the oil phase.

Q2: The crystals are white, but they don't react under UV light.

Diagnosis: You likely isolated a photostable polymorph (e.g.,

-

Change the solvent.[1][2][3][4][5] Switch from aromatic solvents (Toluene/Benzene) to Ethanol or Ethyl Acetate .

-

Increase the evaporation rate slightly.

-

Verify the polymorph using Powder X-Ray Diffraction (PXRD).[2][3] The reactive phase typically shows distinct low-angle peaks corresponding to the ~4Å stacking.

Q3: My yield is very low (< 40%).

Diagnosis: DEP is moderately soluble in organic solvents even at low temperatures. The Fix:

-

Concentrate the mother liquor (filtrate) by rotary evaporation (in the dark, < 40°C) to half volume and repeat the cooling step.

-

Use an Anti-solvent method : Dissolve DEP in a minimum amount of Acetone, then slowly drip this solution into a large volume of vigorously stirring cold Hexane.

Q4: How do I remove the yellow color from the crystals?

Diagnosis: Yellowing indicates oxidation products or oligomers (dimers/trimers). The Fix:

-

Add Activated Carbon (5 wt%) during the hot dissolution step (Step 2). Stir for 5 minutes, then hot-filter.

-

Note: Pure DEP is white to pale yellow. Deep yellow/orange indicates degradation.

Mechanism of Action: Topochemical Polymerization[6]

Understanding why we purify is crucial. The diagram below illustrates the lattice-controlled reaction that necessitates high crystal quality.

Caption: The topochemical reaction pathway. Solvent choice dictates the initial "Monomer Crystal Lattice" geometry, enabling or blocking the reaction.

References

-

Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678. Link

-

Hasegawa, M. (1983). Topochemical photopolymerization of diolefin crystals. Advances in Polymer Science, 42, 1-49. Link

-

TCI Chemicals. (n.d.). Diethyl 1,4-Phenylenediacrylate Product Specification. Retrieved from TCI America. Link

-

Sigma-Aldrich. (n.d.).[6] Crystallization and Precipitation - Technical Guide. Retrieved from SigmaAldrich.com. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives [frontiersin.org]

- 6. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

preventing thermal polymerization during diethyl ester purification

Technical Support Center: Polymerization Prevention in Diethyl Ester Purification

Subject: Troubleshooting Thermal Polymerization During Purification of Unsaturated Diethyl Esters (Diethyl Maleate, Diethyl Fumarate, Diethyl Itaconate). Ticket ID: #T-8842-DEM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Silent" Failure Mode

Purifying unsaturated diethyl esters (such as Diethyl Maleate or Diethyl Fumarate ) presents a paradoxical challenge: the heat required to purify the monomer via distillation is the exact stimulus that triggers its destruction via radical polymerization.

Unlike simple solvents, these esters are "live" chemical species. A standard distillation protocol under nitrogen, which works for 99% of organic liquids, can cause catastrophic gelation (polymerization) in the column for these monomers. This guide details the Oxygen-Inhibitor Paradox and provides validated workflows to prevent thermal runaway.

Diagnostic & Troubleshooting (Q&A)

Q1: "My distillate is turning viscous or gelling in the receiver. I am distilling under high vacuum with a nitrogen bleed. What is wrong?"

Diagnosis: You are likely using MEHQ (Monomethyl ether of hydroquinone) as an inhibitor but starving it of oxygen.[1] Root Cause: MEHQ is not an inhibitor in its own right; it is a radical scavenger precursor. It requires dissolved oxygen to form the active quinone-ether radical that terminates polymer chains. By using a nitrogen bleed, you have created an anaerobic environment where MEHQ is chemically inert. Solution:

-

Immediate Fix: Switch your capillary bleed from Nitrogen to Dry Air . The small amount of oxygen introduced (approx. 5–20 ppm dissolved O2) is sufficient to activate MEHQ but insufficient to create an explosion hazard at typical vacuum pressures (verify LEL limits for your specific setup).

-

Alternative: If you must strictly exclude oxygen, switch the inhibitor to Phenothiazine (PTZ) , which functions effectively in anaerobic conditions.

Q2: "At what temperature does Diethyl Maleate typically polymerize, and how do I stay below it?"

Diagnosis: Thermal initiation is stochastic but accelerates exponentially above 100°C. Technical Insight: Diethyl Maleate boils at ~225°C at atmospheric pressure. Distilling at this temperature guarantees significant polymer formation and yield loss. Solution:

-

Mandatory Vacuum: You must reduce the boiling point to <90°C .

-

Target Vacuum: < 10 mmHg (Torr).

-

Reference Data: At 10 mmHg, Diethyl Maleate boils at approx. 95–98°C. At 2 mmHg, it boils at ~75°C.

Q3: "How do I remove the inhibitor after purification?"

Diagnosis: Downstream applications (e.g., controlled polymerization or biological assays) require inhibitor-free monomer. Protocol: Do not distill to remove the inhibitor (you will just re-initiate polymerization). Use Adsorption Chromatography .

-

Method: Pass the monomer through a column of Inhibitor Remover (e.g., alumina or specific ion-exchange resins) .

-

Validation: Check optical density (color) or wash a small aliquot with NaOH; phenolic inhibitors turn yellow/brown in base.

Technical Data & Inhibitor Selection

Table 1: Inhibitor Profiles for Diethyl Ester Distillation

| Inhibitor | Common Name | Activation Requirement | Primary Use Case | Removal Method |

| MEHQ | 4-Methoxyphenol | Aerobic (Requires O2) | Storage; Vacuum distillation with air bleed. | Alkaline wash or Alumina column. |

| PTZ | Phenothiazine | Anaerobic or Aerobic | High-temp distillation; Nitrogen-only environments. | Distillation (remains in pot) or Acid wash. |

| HQ | Hydroquinone | Aerobic | General purpose; less soluble in organics than MEHQ. | Alkaline wash. |

| TBC | 4-tert-Butylcatechol | Aerobic | High reactivity monomers; prone to discoloration. | Alumina column. |

Experimental Protocols

Protocol A: Vacuum Distillation with Air-Activated Inhibition

Use this standard workflow for Diethyl Maleate/Fumarate stabilized with MEHQ.

-

Preparation:

-

Charge the boiling flask with the crude ester.

-

Add 500–1000 ppm MEHQ to the pot (even if the crude already contains it, add fresh inhibitor to account for consumption).

-

Add Copper turnings (approx. 0.5g per liter) to the pot (acts as a synergistic radical trap).

-

-

System Setup:

-

Use a short-path distillation head to minimize residence time.

-

Crucial Step: Insert a capillary bleed tube into the boiling flask liquid. Connect the other end to a Drying Tube (CaCl2) open to the atmosphere (Air), not a nitrogen line.

-

-

Process:

-

Safety Check:

-

Monitor the "pot" viscosity. If the liquid thickens or "smoke" (polymer sublimation) appears, stop heating immediately and quench with air.

-

Protocol B: Inhibitor Removal (Flash Column)

Use this to prepare pure monomer immediately before use.

-

Materials: Glass column, Activated Basic Alumina (Brockmann I), Glass wool.

-

Packing: Pack a small column (e.g., 20g Alumina per 100g monomer). Do not wet-pack; use dry packing to avoid introducing solvents.

-

Elution:

-

Pour the diethyl ester directly onto the column.

-

Apply slight positive pressure (nitrogen or air) to push the monomer through.

-

Collect the eluate.

-

-

Verification: The eluate should be colorless. The top of the alumina column will turn dark brown/purple as it traps the phenolic inhibitors.

Visualizations & Mechanisms

Figure 1: The Oxygen-Inhibitor Mechanism (MEHQ vs. PTZ)

This diagram illustrates why Nitrogen bleeds fail with MEHQ.

Caption: MEHQ requires oxygen to form the active inhibiting complex. Under nitrogen (anaerobic), MEHQ is ineffective, leading to polymerization.

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to identify the root cause of thermal polymerization during distillation.

References

-

Niesbach, A., et al. (2013). The inhibition of acrylic acid and acrylate ester polymerization in a heterogeneously catalysed pilot-scale reactive distillation column. Chemical Engineering Science. Link

-

Sigma-Aldrich Technical Bulletin . Inhibitor Removers and Prepacked Columns. Link

-

Org. Synth. 1930, 10, 58 . Ethyl Methylmalonate (Purification Protocols). Link

-

IntegrateChem . Diethyl Maleate Technical Data Sheet & Boiling Points. Link

-

Google Patents US5034156A . Method for inhibiting the polymerization of acrylic acid (MEHQ/PTZ Synergy). Link

Sources

Technical Support Center: Stereocontrol in p-Phenylenediacrylate Synthesis

Topic: Minimizing cis-trans Isomerization in p-Phenylenediacrylate (PDA) Synthesis Ticket ID: PDA-ISO-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Diagnostic & Strategy Module

User Directive: You are experiencing low crystallinity, oily products, or inconsistent melting points. These are hallmark symptoms of stereochemical impurity (presence of cis,trans or cis,cis isomers alongside the desired trans,trans isomer).

Before modifying your protocol, use the following decision matrix to identify the source of isomerization.

Figure 1: Diagnostic logic flow to isolate the root cause of stereochemical loss.

Synthesis Optimization Protocols

Protocol A: The Heck Coupling (Kinetic Control)

Context: The Heck reaction is efficient but prone to isomerization if the

Optimized Workflow:

-

Substrates: 1,4-Diiodobenzene + Alkyl Acrylate (Excess).

-

Catalyst System: Use "Ligand-Free" conditions or bulky phosphines to prevent re-insertion.

-

Temperature: Keep below 100°C if possible; higher temperatures accelerate Pd-H re-insertion.

| Variable | Standard Condition (Risk) | Optimized Condition (Stereoselective) | Mechanism |

| Halide | Bromides/Chlorides | Iodides (1,4-Diiodobenzene) | Faster oxidative addition allows milder temps, reducing thermal isomerization. |

| Base | Triethylamine ( | NaOAc or | Inorganic bases reduce the coordination of amine to Pd, destabilizing the isomerization pathway. |

| Solvent | DMF (High Temp) | DMAc or NMP (80-90°C) | Polar aprotic solvents stabilize the cationic Pd intermediate without requiring excessive heat. |

| Additive | None | TBAB (Phase Transfer) | Stabilizes Pd nanoparticles (Jeffery conditions), promoting faster turnover over isomerization. |

Step-by-Step Procedure:

-

Charge a dry flask with 1,4-diiodobenzene (1.0 eq), anhydrous

(2.5 eq), and TBAB (0.2 eq). -

Add DMAc (0.2 M concentration relative to diiodide).

-

Degas by bubbling

for 15 mins (Oxygen promotes catalyst decomposition). -

Add Alkyl Acrylate (2.5 eq) and

(2 mol%). -

Heat to 85°C (Do not reflux). Monitor by TLC.[1]

-

CRITICAL: Stop reaction immediately upon consumption of starting material. Prolonged heating after conversion favors thermodynamic equilibration (which paradoxically can increase cis content if the catalyst is active).

Protocol B: Knoevenagel Condensation (Thermodynamic Control)

Context: This route synthesizes p-phenylenediacrylic acid (which is then esterified). The Doebner modification uses pyridine/piperidine to drive the reaction to the thermodynamic limit, which is almost exclusively trans,trans.

Optimized Workflow:

-

Substrates: Terephthalaldehyde + Malonic Acid.

-

Solvent: Pyridine (acts as solvent and base).[2]

Step-by-Step Procedure:

-

Dissolve terephthalaldehyde (1.0 eq) and malonic acid (2.4 eq) in Pyridine (5-10 volumes).

-

Add catalytic Piperidine (0.1 eq).

-

Heat to reflux (115°C) .

-

Why Reflux? Unlike Heck, this reaction relies on reversibility. The cis isomer is sterically congested. High heat ensures that any cis formed reverts to the aldehyde/enolate and re-condenses to the stable trans form.

-

-

Continue until

evolution ceases. -

Workup: Pour into ice-cold HCl (1M). The trans,trans-acid will precipitate as a white solid.

-

Esterification: Convert to ester using

/Alcohol. Note: Acid-catalyzed esterification usually retains stereochemistry if done in the dark.

Environmental Control (The "Dark" Room)

The Problem: Phenylenediacrylates are conjugated systems with strong UV absorption. Excitation (

Mitigation Strategy:

-

Amber Glassware: Mandatory for all storage and reaction vessels.

-

Foil Wrapping: If amber glass is unavailable, wrap flasks in aluminum foil.

-

Lighting: In severe cases (e.g., isolation of pure isomers), use Red LED lab lighting. Red light lacks the energy to excite the acrylate

-system.

Purification & Isolation

If you have a mixture (e.g., 90:10 trans:cis), you must purify based on physical properties.

Method: Selective Recrystallization

-

Principle: Trans,trans isomers are planar and pack efficiently (high lattice energy). Cis isomers have a "kink" that disrupts packing, making them significantly more soluble in organic solvents.

-

Solvent System: Ethanol or Ethyl Acetate/Hexane.

-

Protocol:

-

Dissolve crude mixture in boiling solvent.

-

Allow to cool slowly to room temperature, then to 4°C.

-

The precipitate is enriched trans,trans. The mother liquor holds the cis isomers.

-

Do not use column chromatography on silica gel unless necessary; acidic sites on silica can catalyze isomerization.

-

Troubleshooting FAQs

Q1: My product is a yellow oil, but it should be a white solid. What happened? A: You likely have a significant amount of cis,trans or cis,cis isomer. This acts as an impurity, depressing the melting point (eutectic effect).

-

Fix: Attempt recrystallization from cold ethanol. If it doesn't crystallize, seed it with a pure trans crystal if available. If synthesized via Heck, check if you overheated the reaction.

Q2: Can I convert the cis isomer back to trans? A: Yes. This is called Iodine-Catalyzed Photoisomerization .

-

Protocol: Dissolve the oily mixture in toluene. Add a crystal of Iodine (

, ~1-2 mol%). Expose to sunlight or a tungsten lamp for 2 hours. Iodine forms a radical adduct that allows bond rotation, and the system eventually settles into the thermodynamic trans well. Wash with sodium thiosulfate to remove iodine.

Q3: Why does my Knoevenagel product smell like styrene?

A: You likely had thermal decarboxylation of the double bond itself (loss of the acrylate function) due to excessive heat, or polymerization occurred. Ensure you are refluxing only long enough to remove the carboxylic

Visualizing the Mechanism

The following diagram illustrates the Heck Catalytic Cycle and the specific point where "Slippage" leads to isomerization.

Figure 2: The Heck Catalytic Cycle. Note the red path: if the base does not regenerate Pd(0) quickly, the Pd-H species re-inserts, scrambling the stereochemistry.

References

-

Heck Reaction Stereoselectivity

-

Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry. Link

- Insight: Details the Pd-H re-insertion mechanism responsible for isomeriz

-

-

Knoevenagel-Doebner Modification

-

List, B. (2010). Doebner Modification. Organic Chemistry Portal. Link

- Insight: Confirms thermodynamic control yielding trans-unsatur

-

- Dürr, H., & Bouas-Laurent, H. (2003). Photochromism: Molecules and Systems. Elsevier.

-

Purification & Crystallinity

-

Hasegawa, M. (1983). Topochemical Photopolymerization of Diolefin Crystals. Chemical Reviews. Link